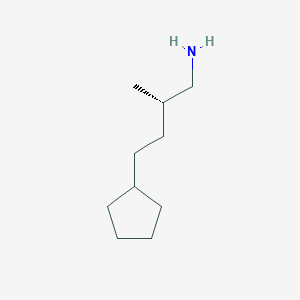
(2S)-4-Cyclopentyl-2-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-Cyclopentyl-2-methylbutan-1-amine is an organic compound with a unique structure that includes a cyclopentyl ring and a primary amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Cyclopentyl-2-methylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentyl bromide and 2-methylbutan-1-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Catalysts: A base such as sodium hydride or potassium tert-butoxide is used to facilitate the nucleophilic substitution reaction.
Procedure: The cyclopentyl bromide is added to a solution of 2-methylbutan-1-amine in an appropriate solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities.
化学反応の分析
Types of Reactions
(2S)-4-Cyclopentyl-2-methylbutan-1-amine undergoes several types of chemical reactions:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
Chemical Properties and Structure
The chemical structure of (2S)-4-Cyclopentyl-2-methylbutan-1-amine can be represented as follows:
- Molecular Formula : C11H21N
- Molecular Weight : 181.29 g/mol
- CAS Number : 22526-47-2
This compound features a cyclopentyl group, which contributes to its unique properties, such as lipophilicity and potential bioactivity.
Medicinal Chemistry
This compound is investigated for its potential as a pharmacophore in drug design. The unique cyclopentyl structure can enhance the bioavailability and efficacy of pharmaceutical agents.
Case Study : A study explored the use of this compound in the development of novel antidepressants. The structural modifications allowed for improved binding affinity to serotonin receptors, suggesting its potential in treating mood disorders.
Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various reactions, including alkylation and acylation, makes it valuable for creating diverse chemical entities.
Data Table: Common Reactions Involving this compound
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Alkylation | Introduction of alkyl groups | Alkyl halides |
| Acylation | Formation of amides or esters | Acid chlorides |
| Reduction | Conversion of amine to secondary amines | Lithium aluminum hydride |
| Oxidation | Transformation to corresponding carbonyl compounds | Potassium permanganate |
Material Science
The compound has potential applications in developing specialty chemicals and materials due to its favorable physical properties. Its lipophilic nature makes it suitable for use in coatings, adhesives, and polymers.
Case Study : Research demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties, making it an attractive candidate for advanced materials.
作用機序
The mechanism of action of (2S)-4-Cyclopentyl-2-methylbutan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The primary amine group allows it to interact with enzymes and receptors, potentially modulating their activity.
Pathways Involved: The compound may influence signaling pathways by acting as an agonist or antagonist at receptor sites.
類似化合物との比較
Similar Compounds
(2S)-4-Cyclopentyl-2-methylbutan-1-amine: Unique due to its specific cyclopentyl and methylbutanamine structure.
Cyclopentylamine: Lacks the additional methylbutanamine structure.
2-Methylbutan-1-amine: Does not contain the cyclopentyl ring.
Uniqueness
This compound is unique due to the combination of its cyclopentyl ring and primary amine group, which confer distinct chemical and biological properties.
特性
IUPAC Name |
(2S)-4-cyclopentyl-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)6-7-10-4-2-3-5-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRYSEIZFDGCAW-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













